1-(3,4,5-Trimethoxybenzyl)piperidin-4-amine
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Overview
Description
1-(3,4,5-Trimethoxybenzyl)piperidin-4-amine is a chemical compound with the molecular formula C15H24N2O3 and a molecular weight of 280.36 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a 3,4,5-trimethoxybenzyl group at the nitrogen atom and an amine group at the 4-position of the piperidine ring . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(3,4,5-Trimethoxybenzyl)piperidin-4-amine typically involves the reaction of 3,4,5-trimethoxybenzyl chloride with piperidin-4-amine under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(3,4,5-Trimethoxybenzyl)piperidin-4-amine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon for hydrogenation reactions) . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,4,5-Trimethoxybenzyl)piperidin-4-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(3,4,5-Trimethoxybenzyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating neurotransmitter systems, particularly those involving dopamine and serotonin . It may also interact with various receptors and enzymes, leading to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
1-(3,4,5-Trimethoxybenzyl)piperidin-4-amine can be compared with other similar compounds, such as:
1-(2,3,4-Trimethoxybenzyl)piperazine: This compound has a similar structure but with a piperazine ring instead of a piperidine ring.
3,4,5-Trimethoxybenzylamine: This compound lacks the piperidine ring and has only the benzylamine structure.
2,2,6,6-Tetramethyl-N-(3,4,5-trimethoxybenzyl)piperidin-4-amine: This compound has additional methyl groups on the piperidine ring, which may affect its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the piperidine ring and the trimethoxybenzyl group, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-[(3,4,5-trimethoxyphenyl)methyl]piperidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-18-13-8-11(9-14(19-2)15(13)20-3)10-17-6-4-12(16)5-7-17/h8-9,12H,4-7,10,16H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZBIKUJFOMWQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCC(CC2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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